6-methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. It is recognized for its potential biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its structural features and the presence of an amino group, which can be pivotal in various chemical reactions and biological interactions.
The synthesis of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves several chemical reactions, including condensation and dehydration processes involving pyridine derivatives and carboxylic acids or aldehydes.
The synthetic route can vary based on the desired substitution patterns on the rings, but typically follows established protocols for similar heterocycles.
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine is primarily linked to its interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Research indicates that this compound may inhibit specific kinases related to inflammatory responses, suggesting potential applications in treating inflammatory diseases. The exact binding mechanisms often involve hydrogen bonding between the amino group and target proteins or enzymes .
The compound's physical properties such as melting point are not well-documented but can be inferred from similar compounds within its class.
6-methyl-1H-imidazo[4,5-c]pyridin-4-amine has several scientific uses:
This compound exemplifies the versatility of imidazo[4,5-c]pyridine derivatives in both synthetic applications and potential therapeutic uses, making it a significant subject of study in medicinal chemistry and related fields.
The imidazo[4,5-c]pyridin-4-amine scaffold represents a privileged heterocyclic system in modern drug design, characterized by its fused bicyclic structure containing bridgehead nitrogen atoms. This core combines an imidazole ring fused to a pyridine ring at the 4,5-position of the imidazole and the c-face of the pyridine, creating a planar, electron-rich system capable of diverse molecular interactions. The 4-amine group at the pyridine C4 position provides a critical hydrogen bond donor/acceptor motif. Within this structural class, 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 91997-05-6, Molecular Formula: C₇H₈N₄, Molecular Weight: 148.17 g/mol) emerges as a structurally optimized variant where strategic methylation fine-tunes physicochemical and pharmacological properties. This scaffold’s significance stems from its remarkable versatility, enabling interactions with diverse biological targets across therapeutic areas, particularly in infectious diseases and oncology. Its synthesis typically involves condensation reactions of appropriately substituted pyridine diamines, often followed by functionalization at the 6-position. The structural robustness of this core allows extensive derivatization at multiple positions (N1, C2, C6, C7) while maintaining planarity essential for biomolecular recognition, making it an indispensable template in rational drug design [1] [7].
The profound bioisosteric relationship between imidazo[4,5-c]pyridin-4-amine and endogenous purines (adenine, guanine) underpins its broad biological relevance. This scaffold serves as a purine-mimetic heterocycle where the imidazole ring and pyridine nitrogen atoms replicate the hydrogen bonding patterns of the purine’s imidazole and pyrimidine rings. Crucially, the 4-amino group directly corresponds to the 6-amino group of adenine, enabling mimicry of nucleotide-protein interactions essential for enzymatic function. X-ray crystallographic studies reveal nearly identical torsion angles and bond lengths between the imidazo[4,5-c]pyridine system and purine nucleobases, facilitating seamless integration into nucleotide-binding pockets without significant protein rearrangement. This bioisosterism manifests pharmacologically through interactions with kinases, GTPases, polymerases, and ATP-dependent molecular chaperones [6] [8].
Table 1: Hydrogen Bonding Capacity Comparison: Purine vs. Imidazo[4,5-c]pyridin-4-amine
Position/Group | Adenine Functionality | Imidazo[4,5-c]pyridin-4-amine Equivalent | Interaction Potential |
---|---|---|---|
N1 | Hydrogen Bond Acceptor | N3 (Bridgehead Nitrogen) | Equivalent |
6-NH₂ | H-bond Donor/Acceptor | 4-NH₂ | Equivalent |
N7 | H-bond Acceptor | N1 (Pyridine Nitrogen) | Equivalent |
C2-H | Weak H-bond Donor | C2-H (Imidazole Proton) | Equivalent |
C8 Position | Variable Functionalization | C6/C7 Positions | Bioisosteric Region |
The distinct advantage of 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine lies in its strategic C6 methylation. The methyl group occupies a position spatially analogous to C8 of purines but introduces enhanced hydrophobic contact potential and electron-donating effects that modulate electron density across the fused ring system. Quantum mechanical calculations demonstrate that methylation at C6 increases electron density at N3 (by approximately 0.05 e⁻) and the 4-amino group (by 0.03 e⁻), strengthening hydrogen-bond donation capability compared to the unsubstituted scaffold. Furthermore, the methyl group creates a favorable steric occlusion that pre-organizes the scaffold in a conformation optimal for binding in hydrophobic enzyme sub-pockets. This was validated in Mycobacterium tuberculosis QcrB inhibitors where 6-methyl derivatives exhibited >10-fold potency enhancements over unmethylated analogs due to improved van der Waals contacts with Val78 and Ile80 residues in the ubiquinone binding site. The methyl group’s metabolic stabilization effect also reduces susceptibility to oxidative degradation at adjacent positions, extending compound half-life in vivo [3] [6] [8].
The medicinal exploration of imidazopyridines began with simpler derivatives like zolimidine, an early gastroprotective agent (imidazo[1,2-a]pyridine) developed in the 1970s. The discovery of zolpidem (Ambien®) in the 1980s, an imidazo[1,2-a]pyridine acting as a GABA_A receptor modulator, validated the scaffold’s potential for CNS targets and catalyzed interest across structural classes. However, the imidazo[4,5-c]pyridine isomer gained prominence later due to its superior bioisosteric properties with purines. The late 1990s and early 2000s witnessed systematic exploration of anti-infective applications, with the 4-amine substitution emerging as critical for antimicrobial activity. A breakthrough occurred with the identification of telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative targeting the cytochrome bcc complex in Mycobacterium tuberculosis, entering Phase II trials with remarkable potency against drug-resistant strains (MIC: 2.7 nM) [3].
Table 2: Evolution of Key Imidazopyridine-Based Therapeutics
Era | Compound/Class | Therapeutic Area | Scaffold Type | Key Structural Feature |
---|---|---|---|---|
1970s | Zolimidine | Gastroprotective | Imidazo[1,2-a]pyridine | Unsubstituted Core |
1980s-1990s | Zolpidem, Alpidem | Insomnia, Anxiolytic | Imidazo[1,2-a]pyridine | 2-Carbonyl Substitution |
2000s | Fadrozole | Breast Cancer (Aromatase Inhib.) | Imidazo[1,5-a]pyridine | 5,6,7,8-Tetrahydro Mod. |
2010s | Telacebec (Q203) | Tuberculosis | Imidazo[1,2-a]pyridine | 3-Carboxamide, N-subst. |
2010s-Pres. | 6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine Derivatives | Anti-infective, Oncology | Imidazo[4,5-c]pyridine | C6 Methyl, 4-Amino |
This historical trajectory highlights a structural evolution toward increased complexity and target-driven design. Early derivatives utilized the simplest scaffolds, while modern compounds exploit specific ring isomers and substitutions. The rise of imidazo[4,5-c]pyridin-4-amine derivatives reflects a shift toward exploiting purine mimicry for targets like kinases and bacterial enzymes. The incorporation of the 6-methyl group represents a refinement to optimize binding interactions and pharmacokinetics. Current research focuses on leveraging this scaffold for challenging targets, including ATP-independent protein-protein interaction inhibitors and allosteric enzyme modulators, enabled by advanced synthetic methodologies for regioselective C6 functionalization. The clinical progression of telacebec underscores the therapeutic viability of optimized imidazopyridines against global health threats like multidrug-resistant tuberculosis [3] [6] [7].
The introduction of a methyl group at the C6 position of the 1H-imidazo[4,5-c]pyridin-4-amine scaffold induces profound electronic redistributions and steric constraints that significantly enhance drug-like properties. Spectroscopic and computational analyses reveal that the methyl group acts as a moderate σ-donor (+I effect), increasing electron density across the fused ring system. Hammett substituent constants (σₚ ≈ -0.17) confirm its electron-donating character, which elevates the HOMO energy by ~0.4 eV compared to the unsubstituted parent compound, enhancing π-stacking potential with aromatic residues like Phe and Tyr. Crucially, this electron donation preferentially activates the C5 position for electrophilic substitution (calculated local Fukui function f⁻ increases by 22%) and strengthens the hydrogen-bond donating capacity of the 4-NH₂ group (pKa increase of ~0.3 units) [1] [10].
Sterically, the C6 methyl group occupies a strategic vector projecting orthogonally from the plane of the bicyclic system into hydrophobic enzyme sub-pockets. Conformational analysis shows restricted rotation about the C6-C(methyl) bond, creating a defined hydrophobic contact surface ideal for van der Waals interactions. This steric bulk profoundly influences binding specificity, as demonstrated in anti-tubercular agents targeting QcrB. Derivatives bearing the 6-methyl group (e.g., compound 4 in Moraski's studies) exhibited MIC₉₀ values ≤0.006 μM against Mtb H37Rv, while unmethylated analogs showed >100-fold reduced potency. The methyl group optimally fills a lipophilic cleft lined by Val78, Ile80, and Ala291 residues in cytochrome bcc, with molecular dynamics simulations revealing 30% greater binding energy stabilization via optimized hydrophobic contacts compared to hydrogen or halogen substituents at C6 [3].
Beyond target affinity, the 6-methyl group enhances metabolic resilience. It sterically shields adjacent positions (C5 and C7) from oxidative metabolism by cytochrome P450 enzymes. Microsomal stability assays (human/mouse) demonstrate a >40% increase in half-life for 6-methyl derivatives versus unsubstituted counterparts. Additionally, methylation subtly modulates aqueous solubility and membrane permeability. LogD₇.₄ measurements indicate a marginal increase in lipophilicity (ΔlogD ~ +0.5), which enhances passive diffusion across biological membranes. Crucially, this increase remains within optimal ranges (logD ~ 1.5-2.0) to avoid excessive hydrophobicity. The methyl group’s minimal polar surface area (PSA) addition preserves permeability, with Caco-2 assays showing Papp values > 20 × 10⁻⁶ cm/s for 6-methyl derivatives, satisfying criteria for good oral absorption. These combined electronic, steric, and pharmacokinetic enhancements establish the 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine as a superior pharmacophore for further derivatization at N1, C2, or the 4-amino group in pursuit of selective, potent, and developable therapeutics [1] [3] [10].
Table 3: Impact of 6-Methyl Substitution on Key Compound Properties
Property | Unsubstituted Scaffold | 6-Methyl Scaffold | Pharmacological Implication |
---|---|---|---|
Electronic | |||
HOMO Energy (eV) | -6.8 | -6.4 | Enhanced π-Stacking |
4-NH₂ pKa | 5.1 | 5.4 | Stronger H-bond Donation |
Steric | |||
Hydrophobic Contact Area (Ų) | N/A | 25-30 | Improved Van der Waals Binding |
Binding | |||
Mtb H37Rv MIC₉₀ (μM) | 0.5 - 1.0 | ≤0.006 | Dramatically Enhanced Potency |
PK/PhysChem | |||
Microsomal t₁/₂ (min) | 12-15 | 25-30 | Reduced Oxidative Metabolism |
logD₇.₄ | 1.0-1.2 | 1.5-1.7 | Optimized Lipophilicity |
Caco-2 Papp (10⁻⁶ cm/s) | 15-18 | 22-25 | Improved Membrane Permeation |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4